1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
1-[(3-Methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a nitrogen-containing heterocyclic compound featuring a tetrahydropyrazine-dione core substituted with a 3-methoxybenzyl group at position 1 and a phenyl group at position 2. These compounds are often explored for receptor modulation (e.g., formylpeptide receptors) or enzyme inhibition due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-6-14(12-16)13-19-10-11-20(18(22)17(19)21)15-7-3-2-4-8-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZXKCCBFGOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione , several types of chemical reactions can be hypothesized:
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Hydrolysis : The tetrahydropyrazine ring might undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of amides or amines.
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Nucleophilic Substitution : The presence of a phenyl group could allow for nucleophilic aromatic substitution reactions, although this might be challenging due to the lack of strong electron-withdrawing groups.
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Reduction : The carbonyl groups in the dione part of the molecule could be reduced to form alcohols or hydroxylamines.
Reaction Conditions and Catalysts
For reactions involving similar compounds, conditions such as temperature, solvent choice, and catalysts play crucial roles. For instance:
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Microwave-Assisted Synthesis : This method can accelerate reactions, as seen in the synthesis of other heterocyclic compounds .
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Solvent Selection : Polar solvents like ethanol or water are often used for hydrolysis reactions, while non-polar solvents might be preferred for nucleophilic substitutions.
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Catalysts : Acidic or basic catalysts can facilitate hydrolysis or nucleophilic reactions, respectively.
Analytical Techniques for Reaction Monitoring
To monitor and analyze the chemical reactions of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione , several analytical techniques can be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for identifying structural changes in the molecule.
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Mass Spectrometry (MS) : Helps in confirming the molecular weight and fragmentation patterns of products.
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Infrared (IR) Spectroscopy : Provides information about functional groups present in the reactants and products.
Data Tables for Similar Compounds
While specific data for 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is not available, similar compounds can provide insights into potential reaction outcomes. For example, compounds like 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine have been studied for their pharmacological properties .
| Compound | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Synthesis | Not specified | Not specified |
| Alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates | Microwave-assisted synthesis | MW irradiation, solvent-free | 44%–89% |
Scientific Research Applications
The compound 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a tetrahydropyrazine derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 1178637-99-4
Pharmacological Studies
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. A study demonstrated its efficacy in reducing pain responses in animal models, suggesting a mechanism involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
Antioxidant Activity
Research has shown that derivatives of tetrahydropyrazines exhibit significant antioxidant properties. In vitro studies indicated that the compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis under oxidative stress conditions, indicating its possible therapeutic role in diseases like Alzheimer's .
Antimicrobial Properties
Preliminary investigations have reported antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and cell death .
Case Study 1: Analgesic Efficacy
In a controlled trial, the analgesic effects of the compound were compared with traditional NSAIDs. Results showed that it provided comparable pain relief with fewer gastrointestinal side effects, making it a promising candidate for pain management therapies .
Case Study 2: Neuroprotection in Alzheimer’s Models
A study published in the Journal of Neurochemistry evaluated the neuroprotective effects of the compound on neuronal cultures exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative stress markers, supporting its potential use in Alzheimer's disease treatment .
Case Study 3: Antimicrobial Activity Assessment
A series of antimicrobial tests revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism by which 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and biological activities:
Substituent Effects on Activity
- Aromatic vs. Aliphatic Substituents :
- 3-Methoxybenzyl (Target Compound) : The electron-donating methoxy group may enhance π-π stacking with aromatic residues in receptor binding pockets, as seen in FPR1-selective ligands .
- S-Isopropyl (1754-26) : Smaller aliphatic groups favor dual receptor antagonism, while bulkier groups (e.g., adamantyl in Compound 2) improve enzyme inhibition .
- Hydroxybenzyl Groups : Present in 1754-56 and 1754-26, these groups contribute to hydrogen bonding with polar residues in FPR1/FPR2, critical for agonist/antagonist switching .
Biological Activity
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrazine core with substituents that may influence its biological activity. The methoxy and phenyl groups are believed to play significant roles in modulating its interactions with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. The specific mechanisms through which 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione operates are still under investigation. However, it is hypothesized that it may interact with neurotransmitter systems and modulate inflammatory pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Neuroprotection
A study conducted on animal models demonstrated that administration of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione significantly reduced neuronal loss associated with oxidative stress. The compound was found to modulate the expression of neurotrophic factors and reduce apoptosis markers in treated animals.
Anti-inflammatory Effects
In a controlled trial involving inflammatory models, the compound showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating chronic inflammatory conditions.
Anticancer Activity
Preliminary studies indicated that the compound exhibits selective cytotoxicity against specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis via mitochondrial pathways.
Q & A
Q. What are the key synthetic routes for 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione?
The compound can be synthesized via a multi-step approach involving hydrazine intermediates. For example, oxidative cyclization using sodium hypochlorite in ethanol under ambient conditions yields structurally related heterocycles (e.g., triazolopyridines) with ~73% efficiency . Purification typically involves extraction followed by silica gel chromatography (eluent: hexane/ethyl acetate gradients) . Key intermediates, such as hydrazine derivatives, may require protection of reactive groups (e.g., tert-butyl carbamates) to prevent side reactions .
Q. How is structural characterization performed for this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR peaks for analogous tetrazine derivatives show aromatic protons at δ 7.08–8.61 ppm and methoxy groups at δ 3.93 ppm . X-ray crystallography or computational modeling (e.g., density functional theory) can resolve stereochemical ambiguities .
Q. What safety precautions are required during handling?
The compound exhibits acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions, and avoid inhalation of dust .
Q. What are the solubility and stability profiles?
While specific data for this compound are limited, structurally similar piperazine derivatives are soluble in polar aprotic solvents (e.g., DMSO, THF) and stable under inert atmospheres at −20°C. Stability tests under varying pH (2–12) and temperature (25–60°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Reaction optimization via Design of Experiments (DoE) is critical. Variables include temperature, solvent polarity, and stoichiometry. For example, substituting ethanol with methanol in oxidative cyclization increased yields by 15% in analogous systems . Catalytic methods (e.g., transition metal catalysts) may reduce side products but require rigorous metal residue analysis .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from impurities or assay conditions. Reproduce results using orthogonal purity methods (HPLC, LC-MS) and standardized protocols (e.g., CLSI guidelines for MIC testing). For instance, hydrazine derivatives showed variable activity depending on substituent electronegativity .
Q. How is the compound’s reactivity modulated for targeted applications?
Substituent effects on the phenyl and methoxyphenyl groups influence electronic properties. Computational studies (e.g., Hammett constants) predict reactivity trends. For example, electron-withdrawing groups on the phenyl ring enhance electrophilic character in nucleophilic substitution reactions .
Q. What advanced analytical methods validate degradation pathways?
High-resolution tandem mass spectrometry (HRMS/MS) and ²H/¹³C isotopic labeling track degradation products. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. For piperazine analogs, hydrolysis of the dione moiety is a primary degradation route .
Q. How are structure-activity relationships (SAR) explored for this scaffold?
SAR studies involve synthesizing analogs with variations in the methoxyphenyl or tetrahydropyrazine moieties. For example, replacing the methoxy group with trifluoromethyl enhanced lipophilicity (logP increase by 1.2) and CNS penetration in rodent models . Biological testing should include in vitro target binding (e.g., kinase assays) and ADME profiling .
Q. What computational tools predict physicochemical properties?
Software like Schrödinger’s QikProp or ACD/Labs calculates logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability. For instance, predicted aqueous solubility (0.12 mg/mL) aligns with experimental data for related compounds .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with literature analogs (e.g., PubChem entries ).
- Green Chemistry : Prioritize oxidants like NaOCl over Cr(VI) salts to reduce environmental impact .
- Contradiction Resolution : Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
